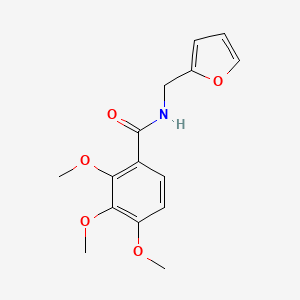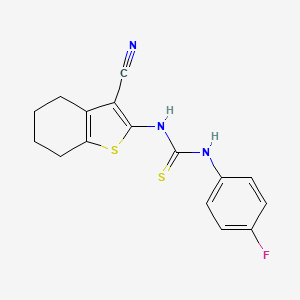![molecular formula C17H24N4O5 B5540514 1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)
1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrimidinedione derivatives involves multiple steps, including cyclization, chlorination, oxidation, and substitution reactions. For example, a series of 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione derivatives were synthesized to study their class III electrophysiological activity. This process included the use of morpholine and piperazine in the structural framework, indicating complex synthesis strategies to incorporate different functional groups for desired biological activities (Katakami et al., 1992).
Molecular Structure Analysis
The molecular structure of pyrimidinedione derivatives, including "1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione," features a pyrimidine core with various substituents that influence its chemical behavior and biological activity. Crystallographic studies, such as those on 2-amino-4-chloro-6-morpholinopyrimidine and its piperidinyl derivative, provide insights into their molecular conformations, showing how different substituents affect the overall molecular geometry and intermolecular interactions (Bowes et al., 2003).
Chemical Reactions and Properties
Pyrimidinedione derivatives undergo a variety of chemical reactions, including cycloaddition, Michael addition, and nucleophilic substitution, which can be utilized to synthesize a wide range of compounds with diverse biological activities. For instance, reactions of 6-vinyl- and 6-(azavinyl)pyrimidinediones with electron-deficient olefins lead to products like pyrido[2,3-d]pyrimidines and quinazolines after specific reactions and transformations (Walsh & Wamhoff, 1989).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of pyrimidinedione derivatives are crucial for their application in drug formulation and delivery. These properties can be significantly affected by the molecular structure and the nature of the substituents on the pyrimidine ring. Detailed studies on polymorphism and solubility are essential for understanding how these compounds behave under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the pharmacological potential of pyrimidinedione derivatives. Their ability to interact with enzymes, receptors, and other molecular targets is influenced by the chemical nature of the substituents and the molecular framework. For example, morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides have been studied for their inhibitory action on ribonuclease A, demonstrating the importance of chemical properties in drug design and development (Samanta et al., 2009).
Scientific Research Applications
NMR Studies in Heterocyclic Systems
Carbon-13 NMR spectra studies have been conducted on σ-adduct complexes formed in liquid ammonia between the amide ion and various pyrimidine derivatives, including those with morpholino and piperidino groups. These studies are significant for understanding the structural and electronic properties of such compounds (Geerts, Plas, & Veldhuizen, 1975).
Synthesis of Pyridine-Pyrimidines
Research has been conducted on the efficient synthesis of pyridine-pyrimidines, including derivatives similar to the specified compound. These syntheses involve a multi-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid, showcasing the potential for creating diverse heterocyclic compounds (Rahmani et al., 2018).
Synthesis of Novel Heterocyclic Derivatives
A series of novel N-cycloalkanes, morpholine, piperazine, and pyrimidine derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety were synthesized, highlighting the versatility of pyrimidine in creating various heterocyclic compounds (Ho & Suen, 2013).
Reactions of Pyrimidine N-oxides
The reactions of pyrimidine N-oxides with enamines have been studied, providing insights into the chemical behavior of pyrimidine derivatives under different conditions. This research is crucial for understanding the reactivity and potential applications of pyrimidine-based compounds (Yamanaka, Niitsuma, Bannai, & Sakamoto*, 1975).
Insecticidal Activity of Pyridine Derivatives
Research into the insecticidal properties of pyridine derivatives, including those with morpholinium and piperidinium groups, has been conducted. This indicates potential applications of such compounds in agriculture and pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthesis and Antitumor Activity
The synthesis of novel pyrimidine derivatives and their potential antitumor activity have been investigated, demonstrating the potential of pyrimidine compounds in medicinal chemistry and drug development (Grigoryan et al., 2000).
Corrosion Inhibition Properties
Studies on pyridine derivatives, including those with morpholinopyridine and piperazinyl-pyridine structures, have explored their effectiveness as corrosion inhibitors on steel, suggesting industrial applications in material protection and maintenance (Yadav & Kumar, 2014).
properties
IUPAC Name |
1,3-dimethyl-6-[4-(morpholine-4-carbonyl)piperidine-1-carbonyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-18-13(11-14(22)19(2)17(18)25)16(24)20-5-3-12(4-6-20)15(23)21-7-9-26-10-8-21/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWUBQVEYNUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)
![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)
![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)
![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)